

Confirming the inhibitory activity of 7-Methyl-DL-tryptophan in enzymatic assays

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Compound of Interest

Compound Name: 7-Methyl-DL-tryptophan

Cat. No.: B555185

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Comparative Guide to the Enzymatic Inhibition of Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibition of key enzymes involved in tryptophan metabolism. While direct quantitative data on the inhibitory activity of **7-Methyl-DL-tryptophan** in enzymatic assays is not readily available in the current scientific literature, this document offers a valuable comparison with known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO2), and Tryptophan Hydroxylase (TPH). The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating tryptophan metabolism and its modulation.

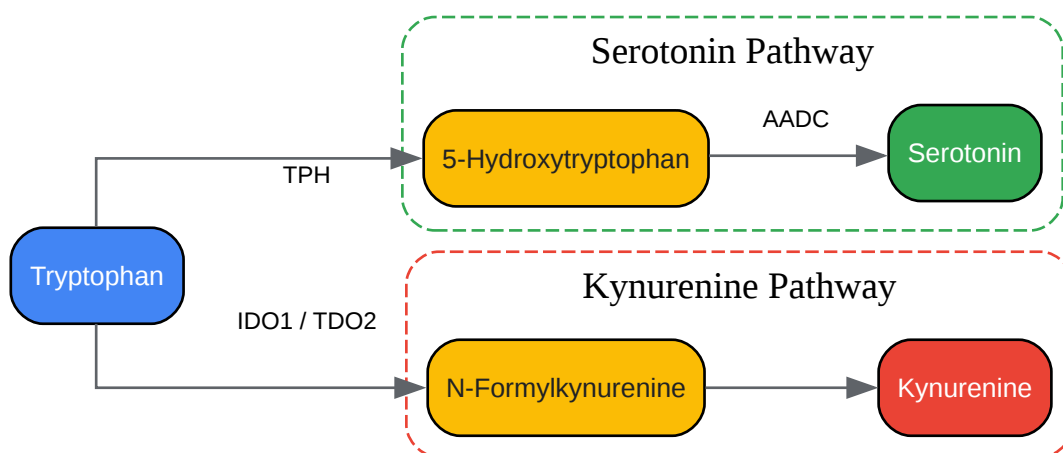
Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of several known compounds against key enzymes in the tryptophan metabolic pathway. It is important to note that no specific IC₅₀ or K_i values for **7-Methyl-DL-tryptophan** were found in the reviewed literature.

Compound	Target Enzyme	Inhibition Metric (IC50/Ki)	Reference
Epacadostat (INCB24360)	IDO1	IC50: ~10 nM	
1-Methyl-D-tryptophan	IDO1	Competitive Inhibitor	[1]
1-Methyl-DL-tryptophan	IDO1	Ki: 7-70 µM	[2]
680C91	TDO2	IC50: ~0.55 µM	
PF-06845102	TDO2	IC50: 230 nM (enzymatic), 285 nM (cellular)	[3]
Fenclonine (PCPA)	Tryptophan Hydroxylase	Irreversible Inhibitor	[4]
Telotristat Ethyl	Tryptophan Hydroxylase	In vivo IC50: 0.028 µM	[4]
Rodatristat	TPH1, TPH2	IC50: 33 nM (TPH1), 7 nM (TPH2)	[4]

Signaling Pathway

The diagram below illustrates the major pathways of tryptophan metabolism, highlighting the key enzymes that are targets for inhibition.

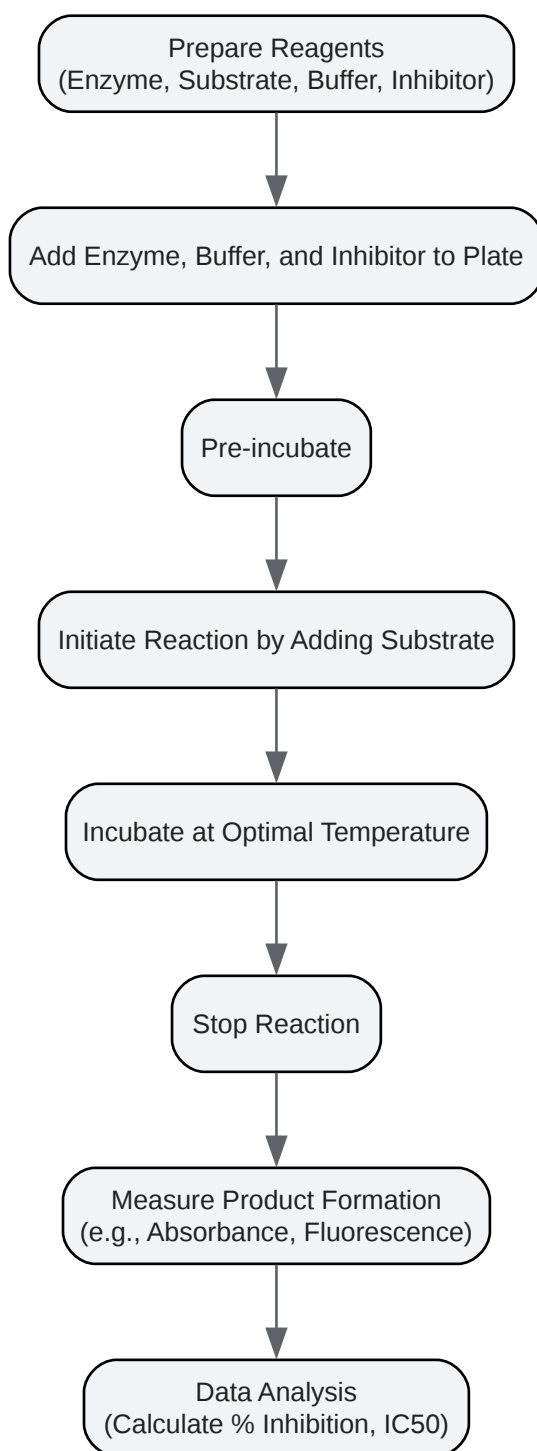


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Caption: Tryptophan metabolic pathways and key enzymes.

Experimental Workflow

The following diagram outlines a general workflow for an in vitro enzymatic inhibition assay, a fundamental procedure for determining the inhibitory activity of a compound.



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References

- 1. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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